molecular formula C16H15NO3 B3033954 1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone CAS No. 1279708-29-0

1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone

Cat. No. B3033954
CAS RN: 1279708-29-0
M. Wt: 269.29 g/mol
InChI Key: ILAOUOUXCAJISP-BLLLJJGKSA-N
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Description

The compound “1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone” is a complex organic molecule. It is also known as (13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.00]heptadeca-1(10),2,4,6,8-pentaene . The CAS Number is 28082-15-7 . The molecular weight is 241.29 . The IUPAC name is (3aS,11cR)-1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains multiple rings and functional groups, including two oxygen atoms, a nitrogen atom, and a ketone functional group. The InChI Code is 1S/C15H15NO2/c1-16-15-11(9-18-16)8-17-13-7-6-10-4-2-3-5-12(10)14(13)15/h2-7,11,15H,8-9H2,1H3/t11-,15+/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Intramolecular Oxygen Migration Studies

One of the key applications of this compound is in the study of intramolecular oxygen migration. For instance, Menzek and Altundas (2006) explored the reactions of similar compounds, which led to the formation of products involving cleavage of carbon–oxygen bonds and intramolecular 1,5-migration of the oxygen atom (Menzek & Altundas, 2006).

Synthesis of Heteroanalogs of Steroids

The compound also plays a role in the synthesis of heteroanalogs of steroids. Stepanova, Aliev, and Maslivets (2013) used related compounds in the [4 + 2]-cycloaddition pattern to synthesize heteroanalogs of 13(14→8)-abeo steroids, indicating the versatility of such compounds in synthetic organic chemistry (Stepanova et al., 2013).

Novel Synthesis Methods

In addition, this compound is instrumental in developing novel synthesis methods. Basavaiah and Satyanarayana (2001) described a simple and convenient synthesis of functionalized propellano-bislactones using acetates of the Baylis-Hillman adducts, which are structurally similar to the compound (Basavaiah & Satyanarayana, 2001).

Anti-Inflammatory Activity Studies

Furthermore, this compound has applications in the study of anti-inflammatory activities. Ouf, Sakran, and Amr (2015) synthesized novel thienochromene derivatives from a similar compound, exploring its potential in pharmacological applications (Ouf et al., 2015).

Structural and Mechanistic Studies

The compound is also utilized in structural and mechanistic studies in chemistry. For instance, Poon, Wan, and Liao (1977) examined the preparation and acid hydrolysis of cobalt(III) complexes containing related macrocycles, demonstrating the compound's relevance in understanding complex chemical structures and reactions (Poon et al., 1977).

Polymerization Studies

Additionally, it finds use in the field of polymerization. Moszner, Zeuner, Angermann, and Rheinberger (1999) synthesized spirocyclic 2-vinylcyclopropanes using a process that could be relevant to the compound , contributing to the development of new polymeric materials (Moszner et al., 1999).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if swallowed or in case of skin contact .

properties

IUPAC Name

1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10(18)17-16-12(9-20-17)8-19-14-7-6-11-4-2-3-5-13(11)15(14)16/h2-7,12,16H,8-9H2,1H3/t12-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAOUOUXCAJISP-BLLLJJGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H]2[C@@H](COC3=C2C4=CC=CC=C4C=C3)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone
Reactant of Route 3
1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone
Reactant of Route 6
1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone

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